4-(三氟甲氧基)哌啶

描述

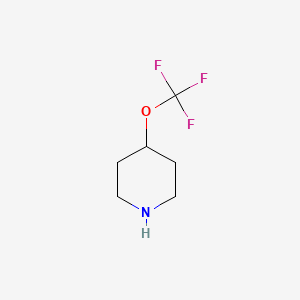

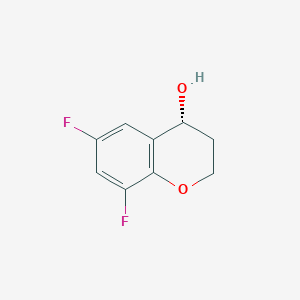

4-(Trifluoromethoxy)piperidine is an organic compound with the molecular formula C6H10F3NO . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .

Synthesis Analysis

The synthesis of 4-(Trifluoromethoxy)piperidine involves multiple stages starting from 4-hydroxypiperidine . The first stage involves acylation of 4-hydroxypiperidine with benzoyl chloride. The obtained N-benzoyl-4-hydroxypiperidine is then transformed to N-benzoyl-4-(trifluoromethoxy)piperidine using the Hiyama method .Molecular Structure Analysis

The molecular structure of 4-(Trifluoromethoxy)piperidine consists of a six-membered piperidine ring with a trifluoromethoxy group attached .Physical And Chemical Properties Analysis

4-(Trifluoromethoxy)piperidine has a molecular weight of 169.145 Da . It has a density of 1.1±0.1 g/cm3, a boiling point of 118.4±35.0 °C at 760 mmHg, and a vapor pressure of 16.7±0.2 mmHg at 25°C .科学研究应用

合成和化学性质

- 合成方法: 4-(三氟甲氧基)哌啶是药物化学中的重要构建块,可以通过多阶段过程从4-羟基哌啶合成,包括酰化、采用Hiyama方法的转化以及脱硫/氟化技术。该过程已被证明对多克拉制备有效(Logvinenko, Dolovanyuk, & Kondratov, 2021)。

在药物化学中的应用

- 氟西汀类似物合成: 4-(三氟甲氧基)哌啶已被用于合成氟西汀的超位类似物,一种抗抑郁药物,展示了对血清素摄取的抑制作用(Corey, Reichard, & Sarshar, 1993)。

- 可溶性环氧水解酶抑制剂: 含有4-(三氟甲氧基)哌啶的衍生物已被确定为可溶性环氧水解酶的抑制剂,在各种疾病模型中显示出潜在用途(Thalji et al., 2013)。

在有机和无机化学中的应用

- 化学反应中的催化作用: 包括带有三氟甲氧基的哌啶衍生物在内的哌啶衍生物已被研究其在反应中的催化性能,如Suzuki–Miyaura偶联反应,突显了它们在合成化学中的潜力(Kilic, Yilmaz, Ulusoy, & Taş, 2008)。

- 荧光pH传感器: 某些4-哌啶-萘酰亚胺衍生物表现出有利于开发新型荧光pH传感器的性质,展示了哌啶衍生物在分析应用中的多功能性(Cui, Qian, Liu, & Zhang, 2004)。

在材料科学中的应用

- 防腐蚀: 哌啶衍生物,可能包括带有三氟甲氧基的衍生物,已被研究其在抑制金属腐蚀方面的有效性,如铁,展示了它们在材料科学中的适用性(Kaya et al., 2016)。

安全和危害

未来方向

作用机制

Target of Action

It’s known that this compound is used in suzuki–miyaura (sm) cross-coupling reactions , which suggests it may interact with transition metals and organoboron reagents in these reactions.

Mode of Action

In the context of sm cross-coupling reactions, it’s likely that this compound participates in the formation of carbon-carbon bonds . The SM coupling reaction involves the interaction of an organoboron compound with a halide or similar compound in the presence of a palladium catalyst .

Biochemical Pathways

Given its use in sm cross-coupling reactions, it’s likely involved in the synthesis of complex organic molecules .

Result of Action

In the context of SM cross-coupling reactions, this compound likely contributes to the formation of new carbon-carbon bonds, facilitating the synthesis of complex organic molecules .

Action Environment

The efficacy and stability of 4-(Trifluoromethoxy)piperidine likely depend on various environmental factors, such as temperature, pH, and the presence of other reactants. In the context of SM cross-coupling reactions, the reaction conditions are typically mild and tolerant of various functional groups .

属性

IUPAC Name |

4-(trifluoromethoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO/c7-6(8,9)11-5-1-3-10-4-2-5/h5,10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXGQGFIISHCNSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the synthesis of 4-(trifluoromethoxy)piperidine described in the research paper?

A1: The research paper details a novel synthetic approach for producing multigram quantities of 4-(trifluoromethoxy)piperidine []. This is significant because the compound is a valuable building block in medicinal chemistry, and the developed method provides a practical way to access it in quantities sufficient for further research and development. The five-step synthesis starts with readily available 4-hydroxypiperidine and achieves an overall yield of 40% []. This method utilizes readily available reagents and employs a straightforward approach making it suitable for broader application in synthesizing other secondary amines containing the trifluoromethoxy (CF3O-) group.

Q2: What spectroscopic data confirms the structure of the synthesized 4-(trifluoromethoxy)piperidine?

A2: The researchers confirmed the structure and composition of the synthesized 4-(trifluoromethoxy)piperidine using a combination of spectroscopic techniques: 1H NMR, 13C NMR, 19F NMR, mass spectrometry, and elemental analysis []. These techniques provide complementary information about the compound's structure, ensuring its accurate identification.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid](/img/structure/B1430347.png)

![({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide](/img/structure/B1430351.png)

![Methyl 3-[(2-methoxyphenyl)methanesulfonyl]propanoate](/img/structure/B1430354.png)